3-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl-methylamino]-N-methylpropanamide
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Overview
Description
3-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl-methylamino]-N-methylpropanamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl-methylamino]-N-methylpropanamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the benzyl group via a nucleophilic substitution reaction. The hydroxyl group can be introduced through an oxidation reaction, and the final amide formation is achieved through a condensation reaction with N-methylpropanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl-methylamino]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amide to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 3-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl-methylamino]-N-methylpropanamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and hydroxyl group may play key roles in binding to these targets, while the pyrrolidine ring could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-pyrrolidinone: Similar structure but lacks the hydroxyl group and amide functionality.
1-Benzyl-3-piperidone: Contains a piperidine ring instead of a pyrrolidine ring.
3-Methoxyphenylboronic acid: Contains a methoxy group and boronic acid functionality, but lacks the pyrrolidine ring and amide group.
Uniqueness
3-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl-methylamino]-N-methylpropanamide is unique due to its combination of functional groups, which may confer specific biological activity or chemical reactivity not found in similar compounds. The presence of the hydroxyl group, benzyl group, and amide functionality in a single molecule allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl-methylamino]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-18-16(21)8-10-19(2)13-17(22)9-11-20(14-17)12-15-6-4-3-5-7-15/h3-7,22H,8-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTKLOCBQPVCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN(C)CC1(CCN(C1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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